molecular formula C16H11Cl2N3O4S B2767082 2,5-dichloro-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 886929-31-3

2,5-dichloro-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No. B2767082
CAS RN: 886929-31-3
M. Wt: 412.24
InChI Key: HGULLJWUCDDXCR-UHFFFAOYSA-N
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Description

The compound is a benzamide derivative, which is a type of organic compound that includes a benzene ring and an amide group. Benzamides have a wide range of applications in the field of medicine and are used in the synthesis of various pharmaceutical drugs .


Molecular Structure Analysis

The molecular structure of this compound would include a benzene ring, an amide group, and a 1,3,4-oxadiazole ring, which is a type of heterocyclic aromatic ring that contains oxygen and nitrogen .

Scientific Research Applications

Anti-inflammatory and Anti-cancer Agents

Research has identified the synthesis of novel derivatives of 2,5-dichloro-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide with potential anti-inflammatory and anticancer activities. For instance, Gangapuram and Redda (2009) synthesized substituted benzamide/benzene sulfonamides showing promise as anti-inflammatory and anti-cancer agents (Madhavi Gangapuram & K. Redda, 2009).

Anticancer Activity

Further research has been conducted on the design, synthesis, and anticancer evaluation of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which have demonstrated moderate to excellent anticancer activity against various cancer cell lines, indicating a significant potential for therapeutic applications (B. Ravinaik et al., 2021).

Antimicrobial and Antitubercular Agents

Compounds derived from 2,5-dichloro-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide have been evaluated for their antimicrobial and antitubercular properties. For example, novel sulfonyl derivatives have been synthesized and characterized, exhibiting moderate to significant antibacterial, antifungal, and antitubercular activities, highlighting their potential as antimicrobial and antitubercular agents (G. V. Suresh Kumar et al., 2013).

Biological Studies and Crystal Structure Analysis

Research has also included the synthesis, characterization, and biological study of 1,3,4-oxadiazole-2-thiones derivatives, revealing insights into their structure and potential biological activities. These studies have contributed to understanding the molecular properties and interactions of such compounds, aiding in the development of new drugs and therapeutic agents (Subbulakshmi N. Karanth et al., 2019).

Antimycobacterial Screening

Further exploration has included the synthesis and antimycobacterial screening of new derivatives, demonstrating significant activity against Mycobacterium tuberculosis. This research indicates the potential of these compounds to contribute to the development of new treatments for tuberculosis and other mycobacterial infections (N. Nayak et al., 2016).

Mechanism of Action

Target of Action

Similar compounds, such as benzamides, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It is thought to interact with its targets, leading to changes in cellular processes . The compound’s structure, which includes a benzamide group, suggests it may form hydrogen bonds with its targets, as seen in related compounds .

Biochemical Pathways

Given the broad biological activities of similar compounds , it is likely that this compound impacts multiple pathways, leading to downstream effects on cellular functions.

Result of Action

Based on the biological activities of similar compounds , it can be inferred that this compound may have potential therapeutic effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, presence of other molecules, and cellular environment.

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. It’s important to avoid inhalation, ingestion, or direct contact with the skin or eyes .

properties

IUPAC Name

2,5-dichloro-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N3O4S/c1-26(23,24)11-4-2-3-9(7-11)15-20-21-16(25-15)19-14(22)12-8-10(17)5-6-13(12)18/h2-8H,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGULLJWUCDDXCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dichloro-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide

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